CPCA vs. NECA: Superior Potency in Inhibiting Human Platelet Aggregation
In a direct comparative study of several 5'-carboxamide adenosine derivatives, CPCA demonstrated the most potent inhibition of ADP-induced human platelet aggregation, surpassing the widely used non-selective agonist 5'-N-ethylcarboxamidoadenosine (NECA) [1].
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 0.24 µmol/L |
| Comparator Or Baseline | NECA (IC50 = 0.34 µmol/L) |
| Quantified Difference | CPCA is approximately 1.4-fold more potent than NECA |
| Conditions | In vitro assay on human platelet-rich plasma |
Why This Matters
For researchers studying platelet function and thrombosis, CPCA's superior potency over NECA translates to a more efficacious tool for A2 receptor-mediated anti-aggregatory studies, potentially reducing the compound quantity required for experiments and providing a cleaner pharmacological signal.
- [1] Ukena D, Böhme E, Schwabe U. Effects of several 5'-carboxamide derivatives of adenosine on adenosine receptors of human platelets and rat fat cells. Naunyn-Schmiedeberg's Arch Pharmacol. 1984;327(1):36-42. View Source
